molecular formula C17H16ClN3O4S B5603213 N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

Cat. No. B5603213
M. Wt: 393.8 g/mol
InChI Key: RVVHYYFPWDDVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H16ClN3O4S and its molecular weight is 393.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0550049 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Chemistry and Biological Activity

Studies have elucidated the structural characteristics of similar compounds, indicating how molecular conformation influences biological activity. For instance, the conformation of the N—H bond in certain sulfonamide structures has been observed to be crucial for biological interactions, with molecules packed into chains through hydrogen bonding, which could play a role in their biological activities (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).

Catalytic Activities and Chemical Transformations

The potential for catalytic activity in reactions involving carbon dioxide has been demonstrated by compounds with rhenium catalysts, showing the conversion of CO2 to CO and methane. This suggests a broader applicability of quinoxaline derivatives in catalyzing environmentally significant reactions (Nganga et al., 2021).

Corrosion Inhibition and Material Protection

Quinoxalines have been studied for their corrosion inhibition properties, highlighting their efficiency in protecting metals against corrosion. The adsorption characteristics and protective efficacy of sulfonamide derivatives on metal surfaces in corrosive environments have been confirmed, indicating their potential application in industrial material protection (Olasunkanmi et al., 2016).

Photovoltaic and Electronic Applications

The photovoltaic properties of pyrano[3,2-c]quinoline derivatives have been explored, revealing their potential in the fabrication of organic–inorganic photodiode devices. These findings suggest a possible application of quinoxaline derivatives in the development of new electronic and photovoltaic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-26(24,25)21(13-6-4-5-12(18)9-13)11-17(23)20-10-16(22)19-14-7-2-3-8-15(14)20/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVHYYFPWDDVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.